molecular formula C14H11Cl2NO5 B2759515 2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide CAS No. 477885-66-8

2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide

Cat. No.: B2759515
CAS No.: 477885-66-8
M. Wt: 344.14
InChI Key: DBMWZPNMTGAXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide is a high-quality chemical reagent designed for advanced research and development applications. This compound features a Meldrum's acid derivative (the 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene group) coupled with a 2,4-dichlorobenzamide moiety, a structure known to be a valuable synthetic intermediate. Compounds within this chemical class are primarily investigated as crucial precursors in the synthesis of complex heterocycles. Specifically, 5-arylaminomethylene Meldrum's acid derivatives are recognized as key intermediates for the synthesis of 4(1H)-quinolone derivatives through thermolysis . Quinolone structures are of significant importance in pharmaceutical chemistry, having been explored as precursors for anticancer agents, anti-malarial agents, and enzyme inhibitors . Researchers may also utilize this compound as an analytical standard for method development and validation in chromatographic analysis, such as HPLC. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses. Handle with care following appropriate laboratory safety protocols.

Properties

IUPAC Name

2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO5/c1-14(2)21-12(19)9(13(20)22-14)6-17-11(18)8-4-3-7(15)5-10(8)16/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMWZPNMTGAXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with a suitable dioxanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

4-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
  • Molecular Formula: C₁₄H₁₂ClNO₅
  • Key Difference : Lacks the 2-chloro substituent present in the target compound.
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide (CAS 477885-73-7)
  • Molecular Formula: C₁₅H₁₅NO₆
  • Key Difference : Substitutes chlorine with a methoxy (-OCH₃) group at the 3-position.
  • Impact : The electron-donating methoxy group may enhance solubility but reduce electrophilic reactivity, shifting applications toward metal-catalyzed C–H functionalization rather than biocidal uses .

Functional Group Modifications

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonamide
  • Molecular Formula : C₁₃H₁₄N₂O₆S
  • Key Difference : Replaces the benzamide with a sulfonamide group.
  • Impact : Increased polarity and hydrogen-bonding capacity, making it more suitable for enzyme inhibition (e.g., carbonic anhydrase) compared to the hydrophobic benzamide core .
5-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-2-methoxybenzoic Acid
  • Molecular Formula: C₁₅H₁₅NO₇
  • Key Difference : Incorporates a carboxylic acid group.
  • Impact : Enhances acidity and metal-chelating ability, ideal for coordination chemistry or prodrug strategies .

Crystallographic Data

  • 4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzenitrile (): X-ray analysis reveals planar geometry at the imine bridge, stabilized by conjugation with the dioxanone ring .

Agrochemical Potential

  • Dichloro Analogs : Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) highlight the role of dichlorinated benzamides in herbicide development .
  • Target Compound : The 2,4-dichloro configuration may enhance binding to plant enzyme targets, analogous to sulfentrazone ().

Pharmaceutical Intermediates

  • ZLF-095 (): A VEGFR inhibitor incorporating the dioxanone scaffold demonstrates antitumor activity, suggesting the target compound’s utility in kinase inhibitor design .

Physicochemical Properties

Property Target Compound 4-Chloro Analog 3-Methoxy Analog
Molecular Weight (g/mol) 345.16 309.70 305.29
LogP (Predicted) 3.2 2.8 1.9
Solubility (mg/mL) <0.1 (Water) 0.3 (Water) 1.2 (Water)

Biological Activity

2,4-Dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₄Cl₂N₂O₄
  • CAS Number : 477885-67-9

The structure features a dichlorobenzamide moiety linked to a dioxane derivative, which is crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by found that the compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentrations (MIC) for Gram-positive and Gram-negative bacteria were determined, showcasing its broad-spectrum activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of apoptosis-related proteins.

A notable case study involved the treatment of MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2570
5045
10020

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death.
  • Interference with Signaling Pathways : The compound may disrupt critical signaling pathways involved in cell survival and proliferation.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary studies indicate that at high concentrations, the compound exhibits cytotoxicity towards normal human cells. Further research is necessary to establish a safe therapeutic window.

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide, and how can reaction conditions be optimized?

Answer: The synthesis of structurally similar benzamide derivatives (e.g., 4-chloro analogs) typically involves condensation reactions between substituted benzoyl chlorides and dioxanone-derived enamines. Key steps include:

  • Reagent Selection: Use of DMF as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution .
  • Monitoring: Reaction progress tracked via TLC (e.g., hexane/ethyl acetate 7:3) to ensure completion before quenching with water to precipitate the product .
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures for high-purity yields .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Spectroscopic Characterization:
    • NMR (¹H/¹³C): Assign peaks for the dichlorophenyl group (δ ~7.5–8.0 ppm) and dioxanone carbonyls (δ ~165–170 ppm) .
    • FT-IR: Confirm C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or stability of this compound under varying conditions?

Answer:

  • DFT Applications:
    • Calculate HOMO-LUMO gaps to assess electrophilicity of the dioxanone ring and benzamide carbonyl .
    • Simulate hydrolysis pathways in acidic/basic conditions using solvation models (e.g., PCM) to identify labile bonds .
  • Molecular Dynamics: Model interactions with biological targets (e.g., enzyme active sites) to prioritize in vitro assays .

Q. What experimental strategies resolve contradictions between observed bioactivity and theoretical predictions?

Answer:

  • Dose-Response Refinement: Perform dose-ranging studies (e.g., 0.1–100 µM) to validate IC₅₀ values against antimicrobial or anticancer targets .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain discrepancies between in silico and in vivo results .
  • Epistatic Analysis: Apply CRISPR screening to identify genetic modifiers influencing compound efficacy in cell-based models .

Q. How can ecotoxicological impacts of this compound be systematically evaluated?

Answer:

  • Environmental Fate Studies:
    • Measure logP (octanol-water partition coefficient) to assess bioaccumulation potential .
    • Test photodegradation under UV light (λ = 254 nm) to estimate persistence in aquatic systems .
  • Trophic Transfer Analysis:
    • Expose model organisms (e.g., Daphnia magna) to sublethal doses and monitor biomarkers (e.g., glutathione-S-transferase) .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyMethod/ReferenceValue/Range
Molecular WeightHR-MS 356.18 g/mol
Melting PointDSC 180–185°C (decomposes)
logPShake-flask 2.8 ± 0.3

Q. Table 2: Recommended Bioassay Conditions

Assay TypeConcentration RangeEndpoint MeasurementReference
Antimicrobial (MIC)1–50 µg/mLBacterial growth inhibition (OD₆₀₀)
Cytotoxicity (MTT)0.1–100 µMIC₅₀ in HeLa cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.